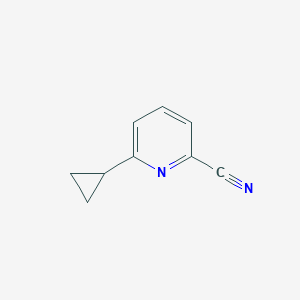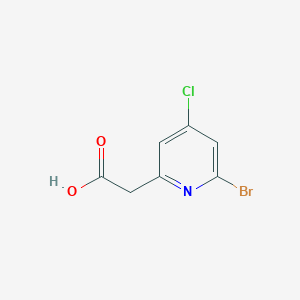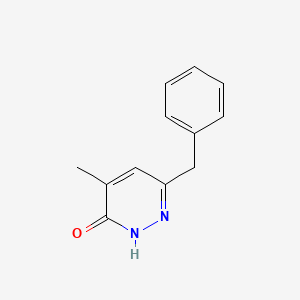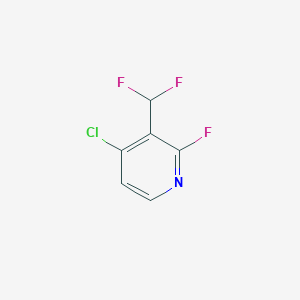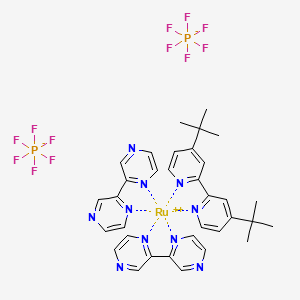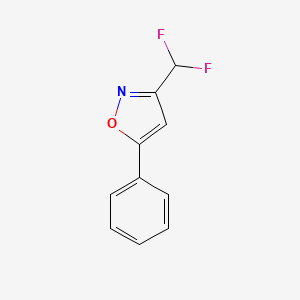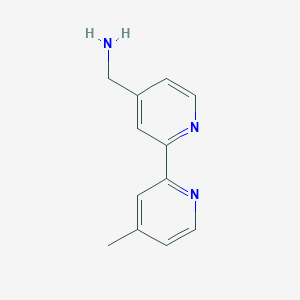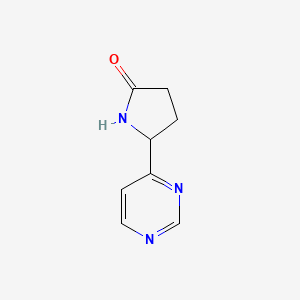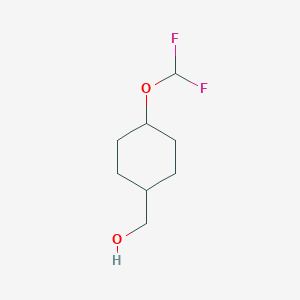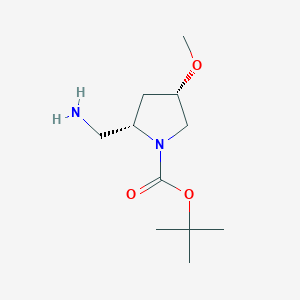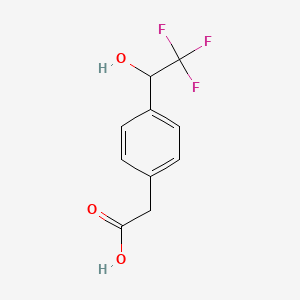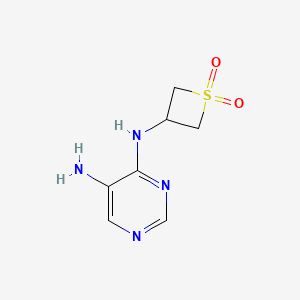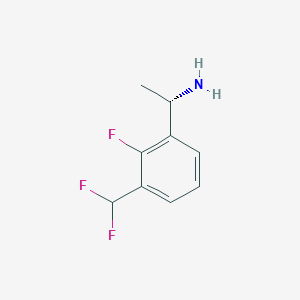
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is a chiral compound featuring a difluoromethyl group and a fluorophenyl group. The presence of fluorine atoms in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science, due to the unique properties imparted by fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine typically involves the difluoromethylation of appropriate precursors. One common method involves the use of S-(difluoromethyl)sulfonium salts, which react with aliphatic alcohols to produce the desired difluoromethylated products under mild reaction conditions . Another approach involves the radical difluoromethylation of heterocycles, which has been shown to be effective in constructing difluoromethyl-substituted scaffolds .
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
科学研究应用
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research projects.
Biology: Its unique structure makes it a candidate for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties imparted by the presence of fluorine atoms
作用机制
The mechanism of action of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-difluoromethyl amides: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different physicochemical properties.
Uniqueness
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is unique due to its specific combination of a difluoromethyl group and a fluorophenyl group. This combination imparts distinct properties, such as enhanced stability and specific biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
(1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1 |
InChI 键 |
QDCZKSVDMXYQHR-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N |
规范 SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


